N-(3-methylpentan-2-yl)cyclopentanamine
Description
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-(3-methylpentan-2-yl)cyclopentanamine |
InChI |
InChI=1S/C11H23N/c1-4-9(2)10(3)12-11-7-5-6-8-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
LTAUULSBBMCGOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Overview
Reductive amination is a widely utilized method for synthesizing secondary amines, including N-(3-methylpentan-2-yl)cyclopentanamine. The process involves the reaction of cyclopentanone with 3-methylpentan-2-amine in the presence of a reducing agent, typically sodium borohydride (NaBH₄) or borane complexes, under controlled conditions.
Reaction Scheme
$$
\text{Cyclopentanone} + \text{3-Methylpentan-2-amine} \xrightarrow[\text{acid catalyst}]{\text{reduction}} \text{this compound}
$$
Experimental Procedure
- Reagents :
- Cyclopentanone (1.0 equiv)
- 3-Methylpentan-2-amine (1.2–1.5 equiv)
- Reducing agent: NaBH₄ or borane complexes
- Acid catalyst: Acetic acid or trifluoroacetic acid (optional, to facilitate imine formation)
- Conditions :
- Solvent: Methanol, ethanol, or tetrahydrofuran (THF)
- Temperature: Room temperature to 0°C
- Reaction time: 2–24 hours
Data Table: Typical Reductive Amination Conditions
Nucleophilic Substitution on Cyclopentane Derivatives
Overview
An alternative route involves nucleophilic substitution of a suitable cyclopentane halide or activated intermediate with a 3-methylpentan-2-ylamine or its derivatives.
Typical Procedure
- Preparation of cyclopentane halide :
- Cyclopentane is halogenated at the desired position via radical or electrophilic substitution.
- Substitution step :
- The cyclopentane halide reacts with 3-methylpentan-2-amine under basic conditions.
- Use of a strong base such as potassium tert-butoxide enhances nucleophilic attack.
- Reaction conditions :
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: Elevated (80–120°C)
- Reaction time: 4–24 hours
Data Table: Nucleophilic Substitution Parameters
Alternative Synthesis via Multi-step Pathways
Multi-step Approach
In some cases, synthesis involves initial formation of a precursor such as a cyclopentane derivative bearing a leaving group, followed by nucleophilic substitution with 3-methylpentan-2-amine.
General Steps
Key Data
| Step | Reagents/Conditions | Yield/Remarks |
|---|---|---|
| Halogenation of cyclopentane | Br₂, UV light or NBS, radical initiator | Moderate to high yield |
| Nucleophilic substitution | Amine, base, elevated temperature | Variable, optimized per substrate |
Summary of Key Findings and Research Data
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpentan-2-yl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted cyclopentanamines.
Scientific Research Applications
N-(3-methylpentan-2-yl)cyclopentanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylpentan-2-yl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylpentan-2-yl)cyclopropanamine
- N-(3-methylpentan-2-yl)cyclohexanamine
- N-(3-methylpentan-2-yl)cyclobutanamine
Uniqueness
N-(3-methylpentan-2-yl)cyclopentanamine is unique due to its specific structural features, including the cyclopentane ring and the 3-methylpentan-2-yl substitution
Biological Activity
N-(3-methylpentan-2-yl)cyclopentanamine is an organic compound characterized by a cyclopentane ring substituted with a 3-methylpentan-2-yl group and an amine functional group. Its molecular formula is , with a molecular weight of approximately 169.31 g/mol. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The unique structure of this compound contributes to its distinct chemical reactivity and potential interactions with biological systems. The presence of the cyclopentane ring alongside the branched alkyl chain allows for various conformations, which may influence its interaction with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
| CAS Number | 1038232-25-5 |
Enzyme Interaction
Preliminary studies indicate that this compound may modulate enzyme activity, suggesting potential therapeutic applications. The compound's ability to form hydrogen bonds and electrostatic interactions with active sites on proteins could facilitate these interactions. Specific pathways and molecular targets are still under investigation, but initial findings point towards its influence on metabolic enzymes.
Receptor Modulation
Research suggests that the compound may also interact with various receptors, potentially influencing signaling pathways involved in physiological responses. This receptor modulation could be significant in developing treatments for conditions where these pathways are dysregulated.
Future Directions
Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Studies should focus on:
- In Vitro and In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Target Identification : Understanding which enzymes and receptors are affected by this compound will clarify its therapeutic potential.
Q & A
Q. Table 1: SAR of Selected Derivatives
| Derivative | Substituent | Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| Parent compound | 3-methylpentyl | 450 ± 30 (NMDA) |
| 5-Fluoro analog | 5-F-phenyl | 120 ± 10 (NMDA) |
| Cyclohexyl replacement | Cyclohexane ring | >1000 (NMDA) |
Advanced: What methodological approaches are used to resolve contradictions in the reported biological activities of this compound across different studies?
Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 expressing GluN2B) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Metabolic stability testing : Incubate compounds with liver microsomes to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro activity .
- Orthogonal validation : Combine patch-clamp electrophysiology (functional activity) with calcium flux assays (downstream signaling) to confirm target engagement .
Advanced: How is this compound modified for use as a radiolabeled tracer in neuroimaging, and what parameters affect radiochemical yield?
Answer:
- Radiolabeling : Introduce ¹¹C or ¹⁸F isotopes via nucleophilic substitution (e.g., replacing methoxy groups with [¹¹C]CH₃OTf). Reaction optimization includes:
- Purification : HPLC with C18 columns ensures radiochemical purity >99%.
- Biodistribution studies : In vivo PET imaging in rodents validates brain permeability and target specificity .
Basic: What are the potential biological targets of this compound based on structural analogs, and how are these interactions assessed in vitro?
Answer:
- NMDA receptors : Fluoro analogs (e.g., [¹¹C]HACH242) show high affinity for GluN2B subunits, assessed via competitive binding with [³H]ifenprodil .
- Dopamine transporters (DAT) : Uptake inhibition assays using [³H]WIN-35,428 in striatal synaptosomes quantify IC₅₀ values .
- Microsomal stability : Incubation with CYP450 isoforms (e.g., CYP3A4) identifies metabolic hotspots for further optimization .
Advanced: In developing this compound derivatives, what strategies are effective in enhancing metabolic stability without compromising receptor affinity?
Answer:
- Steric shielding : Introduce bulky groups (e.g., 2,2-dimethylcyclopentane) to block CYP450 oxidation at vulnerable positions .
- Isosteric replacement : Replace metabolically labile methyl groups with trifluoromethyl or cyclopropyl moieties .
- Prodrug design : Mask the amine as a carbamate (e.g., methyl carbamate), which hydrolyzes in vivo to release the active compound .
Basic: What are the oxidation and reduction pathways of this compound, and how do these reactions influence its pharmacological profile?
Answer:
- Oxidation : Cytochrome P450 enzymes convert the compound to N-oxide derivatives, which may reduce CNS penetration. Use of deuterated analogs (e.g., CD₃ groups) slows metabolism .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentane ring, altering conformational flexibility and receptor binding .
- Byproduct analysis : LC-MS identifies degradation products (e.g., cyclopentanone) under accelerated stability conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
